

molecular structure of 2-(2-Methoxyphenoxy)benzoic acid

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)benzoic acid

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An In-depth Technical Guide to the Molecular Structure of **2-(2-Methoxyphenoxy)benzoic Acid**

Abstract

This technical guide provides a comprehensive examination of the molecular structure of **2-(2-Methoxyphenoxy)benzoic acid** (CAS No. 21905-73-7), a versatile chemical intermediate pivotal in the pharmaceutical, agrochemical, and polymer science sectors.^{[1][2]} We will delve into the synthetic rationale, elucidation of its structural features through advanced spectroscopic techniques, and the implications of its architecture on its chemical behavior and applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound.

Introduction: A Molecule of Versatility

2-(2-Methoxyphenoxy)benzoic acid is an aromatic carboxylic acid distinguished by a diaryl ether linkage.^{[1][3]} Its molecular framework, combining a benzoic acid moiety with a methoxy-substituted phenoxy group, confers a unique balance of reactivity, solubility, and steric hindrance that makes it a valuable precursor in organic synthesis.^{[1][3]} Its role as an intermediate is critical in the development of complex bioactive molecules, including novel herbicides and pharmaceutical agents.^{[1][2][3]} Understanding its precise molecular structure is paramount to predicting its reactivity, optimizing synthetic routes, and designing new derivatives with enhanced functionality.

Physicochemical & Identification Data

The fundamental identity of a compound is established by its physical and chemical properties. For **2-(2-Methoxyphenoxy)benzoic acid**, these are summarized below.

Property	Value	Source
CAS Number	21905-73-7	[1] [3]
Molecular Formula	C ₁₄ H ₁₂ O ₄	[1] [3]
Molecular Weight	244.25 g/mol	[1] [3]
Appearance	Off-white crystals	[1] [3]
Melting Point	114-120 °C	[1] [3]
PubChem ID	578689	[1]

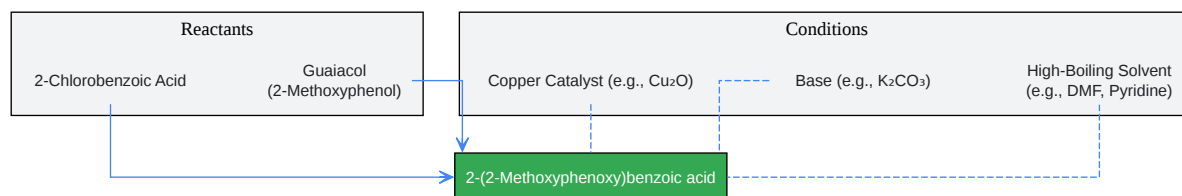
Synthesis: Forging the Diaryl Ether Linkage

The central structural feature of **2-(2-Methoxyphenoxy)benzoic acid** is the diaryl ether bond. The most established and mechanistically significant method for creating this bond is the Ullmann condensation.

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[\[4\]](#)[\[5\]](#) It involves the coupling of an aryl halide with an alcohol or phenol to form a diaryl ether.[\[4\]](#)[\[6\]](#) While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have introduced soluble copper catalysts and ligands that allow the reaction to proceed under milder conditions.[\[6\]](#)[\[7\]](#)

The choice of a copper catalyst is critical; it facilitates the coupling by forming an organocuprate intermediate, which then undergoes reductive elimination to form the C-O bond and regenerate the catalyst.[\[5\]](#)[\[8\]](#) The reaction is typically performed in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the phenol, forming the more nucleophilic phenoxide.[\[4\]](#)[\[8\]](#)



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Caption: Synthetic scheme for **2-(2-Methoxyphenoxy)benzoic acid** via Ullmann condensation.

Experimental Protocol: Ullmann Ether Synthesis

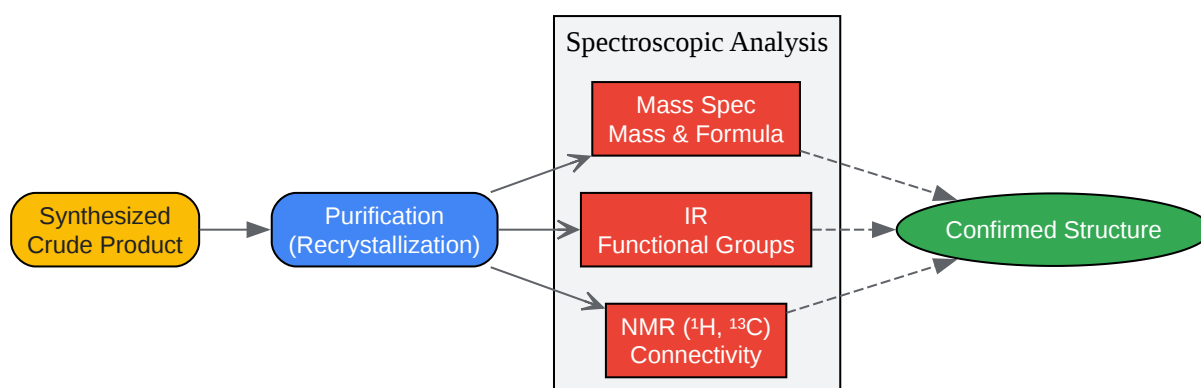
This protocol is a representative methodology. Researchers should optimize conditions based on specific substrates and available laboratory equipment.

- **Vessel Preparation:** To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), guaiacol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
- **Catalyst & Solvent:** Add copper(I) oxide (0.1 eq) and a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
- **Reaction:** Heat the reaction mixture to reflux (typically 150-180 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction may take 12-24 hours.
- **Work-up:** After cooling to room temperature, pour the mixture into a beaker containing dilute hydrochloric acid to neutralize the excess base and precipitate the product.

- Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield off-white crystals of **2-(2-Methoxyphenoxy)benzoic acid**.^[1]

Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous proof of identity and connectivity.



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Caption: Workflow for the structural confirmation of **2-(2-Methoxyphenoxy)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

- ¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

- A broad singlet, typically downfield (>10 ppm), is characteristic of the acidic proton of the carboxylic acid.^[9]
- A sharp singlet around 3.8-4.0 ppm integrates to three protons, corresponding to the methoxy ($-\text{OCH}_3$) group.^[9]
- A complex series of multiplets between ~ 6.8 and 8.0 ppm represents the eight aromatic protons on the two benzene rings. The specific splitting patterns are dictated by their positions and coupling with adjacent protons.
- ^{13}C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.
 - The carboxyl carbon ($\text{C}=\text{O}$) appears as a singlet at the lowest field, typically ~ 165 -175 ppm.^[10]
 - The aromatic carbons resonate in the ~ 110 -160 ppm region. Carbons attached to oxygen (the ether linkage and the methoxy-bearing carbon) will be further downfield within this range.
 - The methoxy carbon ($-\text{OCH}_3$) will appear as a sharp signal around 55-60 ppm.^[10]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)	Significance
O-H (Carboxylic Acid)	2500-3300 (very broad)	Confirms the presence of the hydrogen-bonded acid dimer. [11]
C=O (Carboxylic Acid)	1680-1710 (strong, sharp)	Indicates the carbonyl stretch of the conjugated acid. [11]
C-O-C (Aryl Ether)	1200-1275 (strong, sharp)	Confirms the diaryl ether linkage.
C=C (Aromatic)	1450-1600 (multiple bands)	Characteristic of the benzene rings.
C-H (Aromatic)	3000-3100 (sharp)	Aromatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer structural clues through fragmentation patterns. For **2-(2-Methoxyphenoxy)benzoic acid** (MW = 244.25), the electron ionization (EI) mass spectrum is expected to show:

- **Molecular Ion Peak (M⁺):** A strong peak at m/z = 244, confirming the molecular weight.[\[12\]](#)
- **Key Fragments:** Fragmentation may occur via loss of a hydroxyl radical (-OH, m/z = 227), loss of a carboxyl group (-COOH, m/z = 199), or cleavage of the ether bond, leading to characteristic fragment ions corresponding to the substituted aromatic rings.

Supramolecular Structure: The Hydrogen-Bonded Dimer

In the solid state, the molecular structure is further defined by intermolecular forces. Like most carboxylic acids, **2-(2-Methoxyphenoxy)benzoic acid** is expected to form a stable centrosymmetric dimer through strong intermolecular hydrogen bonds between the carboxyl groups of two separate molecules.[\[13\]](#)[\[14\]](#) This dimerization significantly influences the compound's physical properties, such as its melting point and solubility.

Caption: Carboxylic acid dimer formation via intermolecular hydrogen bonding.

Conclusion

The molecular structure of **2-(2-Methoxyphenoxy)benzoic acid** is definitively characterized by its diaryl ether framework, a carboxylic acid functional group, and a methoxy substituent on one of the phenyl rings. Its synthesis is reliably achieved through the Ullmann condensation. A combined analytical approach utilizing NMR, IR, and mass spectrometry provides an unambiguous confirmation of this structure. In the solid state, its supramolecular architecture is dominated by the formation of hydrogen-bonded dimers. This detailed structural understanding is the foundation for its rational application in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.

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